molecular formula C18H29N5O2 B5663096 N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide

Cat. No.: B5663096
M. Wt: 347.5 g/mol
InChI Key: FYLCMPRKJQDSJP-HOCLYGCPSA-N
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Description

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxypiperidinyl group and a pyrrolidine ring with a propyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the hydroxypiperidinyl group. The pyrrolidine ring is then synthesized and attached to the pyrimidine core. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and water.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-methylpyrrolidin-3-yl]acetamide
  • N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-ethylpyrrolidin-3-yl]acetamide

Uniqueness

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(3R,4S)-1-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-3-4-14-10-23(11-16(14)21-13(2)24)18-9-17(19-12-20-18)22-7-5-15(25)6-8-22/h9,12,14-16,25H,3-8,10-11H2,1-2H3,(H,21,24)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCMPRKJQDSJP-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C2=NC=NC(=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C)C2=NC=NC(=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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